4-Amino-2-cyclopropoxybenzaldehyde
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Overview
Description
4-Amino-2-cyclopropoxybenzaldehyde is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . This compound features an amino group (-NH2) and a cyclopropoxy group (-O-C3H5) attached to a benzaldehyde core. It is primarily used in research and development settings, particularly in the synthesis of various organic molecules.
Preparation Methods
The synthesis of 4-Amino-2-cyclopropoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and cyclopropanol.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cyclopropylation: The resulting 4-amino-benzaldehyde is then reacted with cyclopropanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Chemical Reactions Analysis
4-Amino-2-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-Amino-2-cyclopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-2-cyclopropoxybenzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
4-Amino-2-cyclopropoxybenzaldehyde can be compared to other similar compounds, such as:
4-Aminobenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Cyclopropoxybenzaldehyde: Lacks the amino group, which limits its ability to participate in nucleophilic substitution reactions.
4-Amino-2-methoxybenzaldehyde: Contains a methoxy group instead of a cyclopropoxy group, which may affect its reactivity and steric properties .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-amino-2-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C10H11NO2/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5-6,9H,3-4,11H2 |
InChI Key |
PMYKWZCBSJVGSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)N)C=O |
Origin of Product |
United States |
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